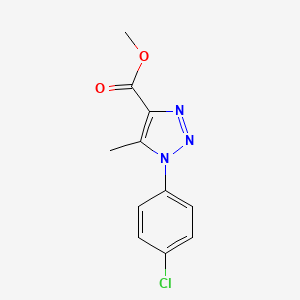

Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 4-chlorophenyl substituent at the 1-position, a methyl group at the 5-position, and a methyl ester at the 4-position. Triazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCVBMFDDZQPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization using sodium nitrite and acetic acid to yield the triazole ring. The final step involves esterification with methanol to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Amines or alcohols derived from the reduction of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : CHClNO

- Molecular Weight : 237.64 g/mol

- CAS Number : 20725-33-1

Structural Information

The compound features a triazole ring that is substituted with a chlorophenyl group and a methyl group. This structure is significant for its biological activity and potential interactions with various biological targets.

Medicinal Chemistry

Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has been investigated for its potential as an antifungal agent. Triazole derivatives are known for their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This inhibition can lead to the disruption of fungal cell membrane integrity, making these compounds valuable in treating fungal infections.

Case Study: Antifungal Activity

A study conducted on various triazole derivatives demonstrated that methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate exhibited significant antifungal activity against several strains of Candida species. The compound's efficacy was compared with standard antifungal agents like fluconazole, showing promising results in vitro.

Agricultural Chemistry

In agricultural research, triazole compounds are also recognized for their fungicidal properties. They are often used in crop protection products to manage fungal diseases in plants.

Case Study: Crop Protection

Field trials have indicated that formulations containing methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate can effectively reduce the incidence of fungal diseases such as powdery mildew and rust in crops like wheat and barley. These findings suggest the compound's potential role as a biopesticide.

Material Science

The compound's unique chemical structure allows it to be explored as a precursor for synthesizing novel materials with specific properties. Research into polymer blends incorporating triazole derivatives has shown enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may interfere with the synthesis of essential biomolecules, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate and its analogs:

Key Differences and Implications

The ethyl analog’s higher molecular weight (291.74 vs. 251.67) suggests differences in solubility and volatility .

Aromatic Substituents :

- The 4-chlorophenyl group in the target compound is electron-withdrawing, favoring electrophilic aromatic substitution at specific positions. In contrast, the 2-methoxyphenyl group in donates electron density via the methoxy substituent, altering reactivity patterns.

The pyrazole core in differs from triazoles in ring size and electronic distribution, which may influence binding affinity in medicinal applications.

Biological Activity

Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is a synthetic compound that belongs to the triazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClN3O2 |

| Molecular Weight | 237.642 g/mol |

| CAS Number | 20725-33-1 |

| LogP | 1.927 |

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies and Research Findings

- In Vitro Studies : In a study assessing the growth inhibitory effects of various triazole derivatives against a panel of 60 human cancer cell lines, Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate was found to inhibit growth in multiple cancer types, including leukemia and breast cancer. The IC50 values for this compound were notably lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

- Mechanisms of Action : The anticancer activity of this compound is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in cell survival and proliferation. By disrupting this pathway, the compound induces apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : SAR analyses have shown that the presence of electron-withdrawing groups like chlorine at the para position of the phenyl ring enhances the biological activity of triazole derivatives. The methyl group at position five also contributes positively to the compound's efficacy .

Other Biological Activities

Beyond its anticancer properties, Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate has shown potential in other areas:

Q & A

Q. What established synthetic routes are available for Methyl 1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxylate, and what parameters critically influence reaction yield?

- Methodological Answer : Two primary routes are viable:

- Nucleophilic Substitution : Analogous to pyrazole synthesis (), the triazole core could be functionalized via reaction of a chlorinated precursor (e.g., 5-chloro-1-aryl-triazole) with a phenol derivative under basic conditions (e.g., K₂CO₃). Temperature (80–100°C) and solvent polarity (DMF or acetone) significantly affect yield .

- Azide-Alkyne Cycloaddition : Copper-catalyzed (CuAAC) or metal-free Huisgen cycloaddition between an azide and alkyne precursor can yield the triazole. Regioselectivity (1,4- vs. 1,5-disubstituted triazole) depends on catalysts and steric effects . For example, metal-free conditions may favor lower regiocontrol but reduce purification complexity.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions. The 4-chlorophenyl group typically shows deshielded aromatic protons (δ 7.4–7.6 ppm), while the triazole methyl group appears near δ 2.5 ppm .

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₁ClN₃O₂ requires m/z 264.0542) .

Q. How does the compound’s solubility profile impact biological assay design?

- Methodological Answer : The compound’s low water solubility (common in triazole esters) necessitates dissolution in DMSO or ethanol, followed by dilution in aqueous buffers. However, solvent concentrations >1% may inhibit cellular activity. Pre-formulation studies (e.g., dynamic light scattering) are recommended to assess aggregation .

Advanced Research Questions

Q. How can regioselectivity challenges in Huisgen cycloaddition be optimized for synthesizing this triazole derivative?

- Methodological Answer :

- Catalyst Choice : Copper(I) catalysts (e.g., CuBr) favor 1,4-regioisomers, while ruthenium systems yield 1,5-products. Metal-free conditions (e.g., strain-promoted azide-alkyne cycloaddition) avoid metal contamination but require precise stoichiometry .

- Alkyne/Azide Design : Electron-withdrawing groups on the alkyne (e.g., ester) enhance reactivity. Steric hindrance at the alkyne terminal can bias regioselectivity .

Q. What crystallographic refinement strategies address discrepancies in SHELXL data for this compound?

- Methodological Answer :

Q. How does the 4-chlorophenyl substituent influence the triazole’s electronic environment and reactivity?

- Methodological Answer : The electron-withdrawing Cl group reduces electron density on the triazole ring, as evidenced by:

- DFT Calculations : Predict lowered HOMO energy, increasing electrophilicity at the C-4 position.

- Experimental Reactivity : Enhanced susceptibility to nucleophilic attack (e.g., hydrolysis of the ester group under basic conditions) compared to non-halogenated analogs .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

- Methodological Answer :

- Assay Standardization : Control solvent/DMSO concentrations to avoid false negatives .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may contribute to observed activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.